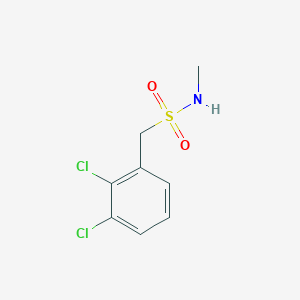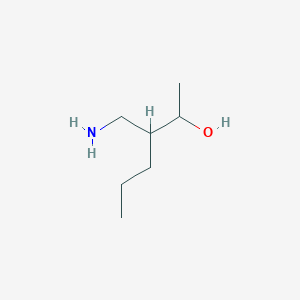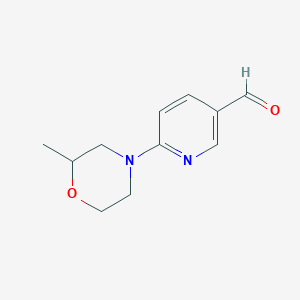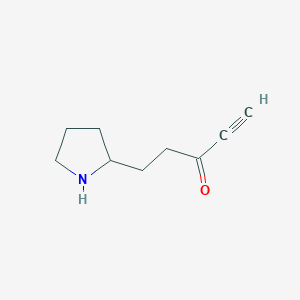
1-(2,3-Dichlorophenyl)-N-methylmethanesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,3-Dichlorophenyl)-N-methylmethanesulfonamide is a chemical compound known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by the presence of a dichlorophenyl group attached to a methanesulfonamide moiety, making it a valuable intermediate in the synthesis of various pharmaceuticals and other chemical entities.
Vorbereitungsmethoden
The synthesis of 1-(2,3-Dichlorophenyl)-N-methylmethanesulfonamide typically involves the reaction of 2,3-dichloroaniline with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure high yield and purity of the product. Industrial production methods often involve the use of large-scale reactors and optimized reaction conditions to achieve efficient synthesis with minimal by-products .
Analyse Chemischer Reaktionen
1-(2,3-Dichlorophenyl)-N-methylmethanesulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles such as amines or thiols. Common reagents and conditions used in these reactions include organic solvents like dichloromethane, elevated temperatures, and catalysts to enhance reaction rates. .
Wissenschaftliche Forschungsanwendungen
1-(2,3-Dichlorophenyl)-N-methylmethanesulfonamide has a wide range of scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in biochemical studies to investigate enzyme inhibition and protein interactions.
Medicine: It is a key intermediate in the synthesis of drugs used to treat psychiatric disorders, such as aripiprazole and cariprazine
Industry: The compound is utilized in the production of specialty chemicals and as a reagent in various industrial processes
Wirkmechanismus
The mechanism of action of 1-(2,3-Dichlorophenyl)-N-methylmethanesulfonamide involves its interaction with specific molecular targets and pathways. In medicinal chemistry, the compound acts as a precursor to drugs that modulate neurotransmitter receptors, such as dopamine and serotonin receptors. These interactions lead to the therapeutic effects observed in the treatment of psychiatric disorders. The compound’s sulfonamide group plays a crucial role in binding to the active sites of target proteins, thereby influencing their activity .
Vergleich Mit ähnlichen Verbindungen
1-(2,3-Dichlorophenyl)-N-methylmethanesulfonamide can be compared with other similar compounds, such as:
Eigenschaften
Molekularformel |
C8H9Cl2NO2S |
|---|---|
Molekulargewicht |
254.13 g/mol |
IUPAC-Name |
1-(2,3-dichlorophenyl)-N-methylmethanesulfonamide |
InChI |
InChI=1S/C8H9Cl2NO2S/c1-11-14(12,13)5-6-3-2-4-7(9)8(6)10/h2-4,11H,5H2,1H3 |
InChI-Schlüssel |
GJNQNVMQQMALAJ-UHFFFAOYSA-N |
Kanonische SMILES |
CNS(=O)(=O)CC1=C(C(=CC=C1)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-(4-Bromophenyl)-2-[(2,2-difluoroethenyl)oxy]ethan-1-amine](/img/structure/B13161193.png)
![3-[1-(Aminomethyl)cyclobutyl]-1-methylpyrrolidin-3-ol](/img/structure/B13161202.png)





![3-Propyl-3-azabicyclo[3.3.1]nonan-9-one](/img/structure/B13161232.png)
![N-(1-{5-[4-(trifluoromethyl)phenyl]thiophen-2-yl}ethylidene)hydroxylamine](/img/structure/B13161233.png)


